The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule that belongs to the class of sulfamoyl compounds. This compound has garnered attention due to its potential applications in agriculture and pharmaceuticals, particularly as a herbicide and for its biological activity against various targets.
This compound can be synthesized through various chemical methods, as detailed in patents and scientific literature. The structural components include a benzamide backbone, sulfamoyl groups, and an oxadiazole moiety, which contribute to its biological properties.
The compound is classified under:
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions including:
The technical aspects include controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor the progress of the reactions and to characterize the final product.
CC(COC)S(=O)(=O)N(C(=O)C1=CC=C(C=C1)Cl)C(=N1C=NC(=O)N=C1)CThe compound can undergo several chemical reactions:
Reactions are typically monitored using spectroscopic methods to identify intermediates and final products. Kinetics studies may also be performed to understand reaction rates.
The mechanism of action for this compound is primarily related to its interaction with specific biological targets:
Studies have shown that compounds with similar structures exhibit herbicidal activity by disrupting photosynthesis or inhibiting amino acid synthesis pathways in plants.
This compound has potential applications in several fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: